2-bromo-N-(3-methoxyphenyl)benzamide
Overview
Description
2-bromo-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12BrNO2. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a bromine atom at the second position of the benzamide ring and a methoxy group at the third position of the phenyl ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methoxyphenyl)benzamide typically involves the following steps:
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Bromination of Benzamide: : The initial step involves the bromination of benzamide to introduce the bromine atom at the second position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
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Coupling with 3-Methoxyaniline: : The brominated benzamide is then coupled with 3-methoxyaniline through an amide bond formation. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress using analytical techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
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Oxidation: : The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted benzamides with different functional groups.
Oxidation: Formation of hydroxylated benzamides.
Reduction: Formation of amines from the benzamide.
Scientific Research Applications
2-bromo-N-(3-methoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases. It is studied for its ability to interact with specific biological targets and pathways.
Industry: Utilized in the development of new materials and chemical processes. It is used in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-methoxyphenyl)benzamide: Similar structure but with the methoxy group at the fourth position.
2-chloro-N-(3-methoxyphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
2-bromo-N-(3-hydroxyphenyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-bromo-N-(3-methoxyphenyl)benzamide is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it more reactive in nucleophilic substitution reactions. The methoxy group can also affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-bromo-N-(3-methoxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDNSBCXSIQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355272 | |
Record name | 2-bromo-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58494-94-3 | |
Record name | 2-bromo-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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